molecular formula C9H10N2S2 B2391201 Trimethylthieno[2,3-d]pyrimidine-4-thiol CAS No. 743452-19-9

Trimethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2391201
CAS No.: 743452-19-9
M. Wt: 210.31
InChI Key: FPLWPHYNYQLYEK-UHFFFAOYSA-N
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Description

Trimethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C9H10N2S2 and a molecular weight of 210.32 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is substituted with three methyl groups and a thiol group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5,6-trimethylthieno[2,3-d]pyrimidine with thiolating agents. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Trimethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The methyl groups and thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Trimethylthieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s heterocyclic structure allows it to interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine: Lacks the methyl and thiol substitutions.

    Trimethylpyrimidine: Contains three methyl groups but lacks the thieno and thiol groups.

    Thiolated Pyrimidines: Contain thiol groups but differ in the substitution pattern and core structure.

Uniqueness

Trimethylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and thiol groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLWPHYNYQLYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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